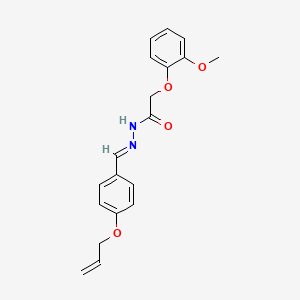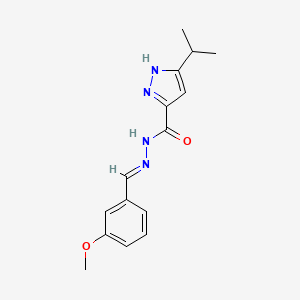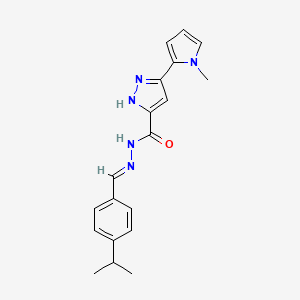
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a naphthyl group, and a pyridinylmethyl group attached to a propenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using cyanide salts.
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction involving an appropriate amine and an acyl chloride.
Final Coupling: The final step involves coupling the naphthyl intermediate with the propenamide backbone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted amides and nitriles.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group can form hydrogen bonds, while the naphthyl and pyridinylmethyl groups provide hydrophobic interactions, stabilizing the compound within the active site of the target.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-cyano-3-(1-phenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(1-naphthyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
- Structural Features : The presence of both naphthyl and pyridinylmethyl groups provides unique steric and electronic properties.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating naphthyl group, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C20H15N3O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-naphthalen-1-yl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C20H15N3O/c21-12-18(20(24)23-14-15-5-4-10-22-13-15)11-17-8-3-7-16-6-1-2-9-19(16)17/h1-11,13H,14H2,(H,23,24)/b18-11+ |
Clave InChI |
DUWPNRFHKFLKLY-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975928.png)
![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975955.png)
![allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975965.png)
![Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975977.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11975983.png)



